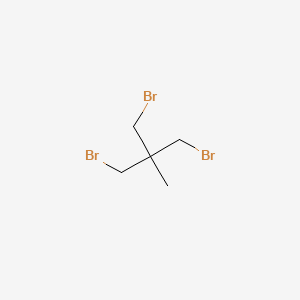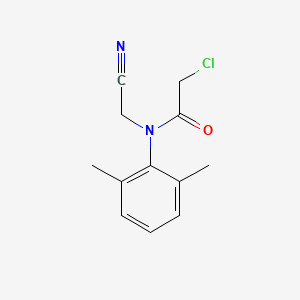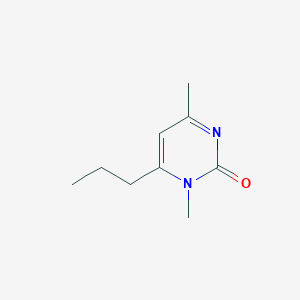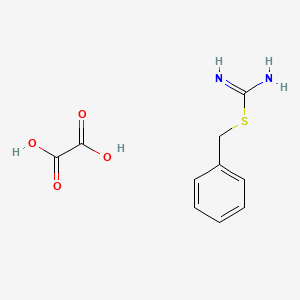
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- is a brominated organic compound with the molecular formula C5H8Br4. It is known for its high bromine content and is used in various chemical applications due to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- typically involves the bromination of propane derivatives. One common method is the bromination of 2-methylpropane-1,3-diol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The bromination process is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in anhydrous conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its use as a cross-linking agent in protein and DNA studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of flame retardants, plasticizers, and other brominated compounds.
作用機序
The mechanism of action of Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substituted products. The compound can also undergo elimination reactions to form alkenes, which can further react with other reagents.
類似化合物との比較
Similar Compounds
Propane, 1,3-dibromo-2,2-bis(bromomethyl): Similar in structure but with an additional bromine atom.
1,3-Dibromopropane: Lacks the methyl and bromomethyl groups, making it less reactive.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains hydroxyl groups, making it more hydrophilic.
Uniqueness
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl- is unique due to its specific substitution pattern, which provides distinct reactivity compared to other brominated compounds. Its high bromine content and specific structure make it valuable in applications requiring selective bromination and high reactivity.
特性
CAS番号 |
60111-68-4 |
|---|---|
分子式 |
C5H9Br3 |
分子量 |
308.84 g/mol |
IUPAC名 |
1,3-dibromo-2-(bromomethyl)-2-methylpropane |
InChI |
InChI=1S/C5H9Br3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 |
InChIキー |
DFEASKVNLCLOLT-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)(CBr)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NE)-N-[[1-(dodecoxymethyl)pyridin-1-ium-4-yl]methylidene]hydroxylamine;iodide](/img/structure/B14594512.png)


![1-[4-(Methanesulfinyl)phenyl]-6-methoxyhexan-1-one](/img/structure/B14594529.png)


![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)

![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)



![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
